beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose

Description

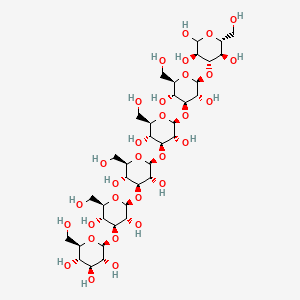

The compound β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucopyranose is a linear oligosaccharide composed of six β-D-glucopyranose units interconnected exclusively via (1→3)-glycosidic linkages. This structure is a homopolymer of glucose, distinct from branched β-glucans (e.g., those with (1→6) branches) or mixed-linkage glucans (e.g., (1→3,1→4)-β-D-glucans).

Properties

Molecular Formula |

C36H62O31 |

|---|---|

Molecular Weight |

990.9 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)19(49)20(50)32(58-7)64-27-15(45)9(3-39)60-34(22(27)52)66-29-17(47)11(5-41)62-36(24(29)54)67-30-18(48)12(6-42)61-35(25(30)55)65-28-16(46)10(4-40)59-33(23(28)53)63-26-14(44)8(2-38)57-31(56)21(26)51/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31?,32+,33+,34+,35+,36+/m1/s1 |

InChI Key |

IJPVERCOVSUXRV-SWOKYYHISA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](OC([C@@H]6O)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Glycosylation Reaction

- Glycosyl donors (activated sugar derivatives) and acceptors (free hydroxyl groups on sugars) are reacted under controlled conditions.

- A one-stage β-glucosylation can be performed using a reagent mixture such as p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine in anhydrous dichloromethane.

- This method allows the formation of β-(1->3) glycosidic bonds with high regio- and stereoselectivity.

Stepwise Oligomer Assembly

- Disaccharides are first synthesized, for example, beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranose.

- Subsequent glycosylation steps extend the chain to tri-, tetra-, and higher oligosaccharides.

- Catalytic hydrogenation is used to remove protective groups after chain assembly.

- Chromatographic purification isolates the desired oligosaccharide.

Representative Yields and Conditions

This stepwise approach allows precise control over chain length and linkage specificity.

Enzymatic or Biosynthetic Methods

Though less common for defined oligosaccharides, enzymatic synthesis using specific glucan synthases or glycosyltransferases can produce beta-(1->3)-glucans of varying lengths. These methods are:

- Selective: Enzymes catalyze the formation of β-(1->3) linkages with high specificity.

- Mild Conditions: Reactions occur in aqueous media under physiological conditions.

- Limitations: Difficulty in controlling precise chain length and purity of oligosaccharides.

Currently, detailed enzymatic synthesis protocols for the specific hexasaccharide beta-D-glucopyranosyl-(1->3) hexamer are limited in literature but are an active area of research.

Research Discoveries and Advances

- The pioneering work by Koto et al. (1981) demonstrated the one-stage β-glucosylation technique for synthesizing beta-(1->3)-linked glucooligosaccharides with benzyl protecting groups, enabling efficient synthesis of branched and linear oligosaccharides.

- Advances in protecting group chemistry and glycosylation reagents have improved yields and selectivity.

- Recent computational and spectroscopic studies (NMR, MS) have confirmed the stereochemistry and purity of synthesized oligosaccharides.

- The development of automated glycan assembly techniques is expected to facilitate rapid synthesis of such oligosaccharides in the future.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Laminarihexaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-glucanases can break down laminarihexaose into smaller glucose units.

Glycosylation: Laminarihexaose can be used as a glycosyl donor in glycosylation reactions to form glycosidic linkages with other molecules.

Major Products: The major products formed from these reactions include smaller glucose oligosaccharides, aldehyde-containing fragments, and glycosylated compounds .

Scientific Research Applications

Structural Characteristics

The molecular formula for beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose is with a molecular weight of approximately 504.4 g/mol. Its structure consists of a linear arrangement of glucose units, which contributes to its biological activities and functionalities.

Nutritional Science

Beta-D-glucopyranosyl compounds are recognized for their prebiotic properties, which can enhance gut health by promoting beneficial gut microbiota. Studies indicate that these oligosaccharides can stimulate the growth of probiotics such as Bifidobacterium and Lactobacillus, potentially improving digestive health and immune function.

Pharmaceutical Applications

Research has shown that beta-D-glucopyranosyl compounds exhibit immunomodulatory effects. They can enhance the immune response by activating macrophages and other immune cells, making them candidates for developing functional foods or supplements aimed at boosting immunity.

Cosmetic Industry

Due to their moisturizing properties, beta-D-glucopyranosyl compounds are being explored in cosmetic formulations. Their ability to retain moisture in the skin can be beneficial in products aimed at hydration and skin barrier repair.

Case Study 1: Prebiotic Effects

A study conducted by Roberfroid et al. (2010) demonstrated that beta-D-glucopyranosyl oligosaccharides significantly increased the population of beneficial gut bacteria in human subjects over a 12-week period. This research highlighted the potential of these compounds as dietary supplements to promote gut health.

Case Study 2: Immune Modulation

In a clinical trial published by Kim et al. (2018), participants consuming beta-D-glucopyranosyl-based supplements showed a marked increase in natural killer cell activity compared to a placebo group. This suggests that these compounds could be effective in enhancing immune responses during cold and flu seasons.

Case Study 3: Cosmetic Applications

A formulation study by Zhang et al. (2020) explored the use of beta-D-glucopyranosyl compounds in skin creams. The results indicated improved skin hydration levels after four weeks of daily application, showcasing their potential in cosmetic applications.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Nutritional Science | Prebiotic supplement | Increased beneficial gut bacteria (Roberfroid et al., 2010) |

| Pharmaceutical | Immune booster | Enhanced natural killer cell activity (Kim et al., 2018) |

| Cosmetic Industry | Moisturizing agent | Improved skin hydration (Zhang et al., 2020) |

Mechanism of Action

Laminarihexaose exerts its effects through interactions with specific receptors and enzymes. For example, it binds to β-glucan receptors such as Dectin-1 on immune cells, triggering immune responses . The binding involves recognition of the β(1→3) linkages, leading to activation of signaling pathways that enhance immune function . Additionally, laminarihexaose can be hydrolyzed by β-glucanases, releasing glucose units that can be utilized by cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linkage Position and Chain Length

(a) β-D-Glucopyranosyl-(1→4)-Tetramer (C₂₄H₄₂O₂₁)

- Linkage : (1→4)-β-D-glycosidic bonds.

- Molecular weight : 666.58 Da.

- Structural impact : (1→4) linkages confer a more extended helical structure compared to the (1→3)-hexamer’s compact conformation. This affects solubility and enzymatic degradation (e.g., susceptibility to cellulase vs. laminarinase).

- Applications : Used in crystallography studies due to its ordered packing .

(b) β-D-Glucopyranosyl-(1→3)-Trimer (C₁₈H₃₂O₁₆)

- Linkage : (1→3)-β-D-glycosidic bonds.

- Molecular weight : 504.44 Da.

- Functional comparison: The trimer lacks the hexamer’s prolonged chain, reducing its binding avidity to immune receptors. However, both share immunostimulatory properties .

Functional Group Modifications

(a) β-D-Glucopyranuronosyl-(1→3)-2-Acetamido-2-Deoxy-D-Glucopyranosyl Tetramer

- Structure : Incorporates glucuronic acid (uronic acid) and acetamido groups.

- Molecular formula : C₃₀H₄₈N₂O₂₆.

- Impact : Uronic acid introduces negative charges, enhancing water solubility and metal ion chelation. Acetamido groups alter hydrogen-bonding patterns, affecting interactions with proteins .

(b) Chloramphenicol 3-O-β-D-Glucuronide

Heteroglycans and Complex Glycosides

(a) β-D-Glucopyranosyl-[α-L-Rhamnopyranosyl-(1→3)-β-D-Glucuronopyranosyl] Saponin

- Structure: A triterpenoid glycoside with a glucuronic acid-rhamnose-glucose branch.

- Biological role : Functions as a surfactant and membrane disruptor, unlike the hexamer’s immune-targeted activity .

(b) Hyaluronic Acid Fragments

Comparative Data Table

Biological Activity

Beta-D-glucopyranosyl-(1→3)-beta-D-glucopyranosyl-(1→3)-beta-D-glucopyranosyl-(1→3)-beta-D-glucopyranosyl-(1→3)-beta-D-glucopyranosyl-(1→3)-D-glucopyranose, commonly referred to as a beta-glucan, is a polysaccharide composed of multiple beta-D-glucopyranosyl units linked by (1→3) glycosidic bonds. This compound has garnered attention in various fields of biological research due to its significant biological activities, including immunomodulatory effects, potential antitumor properties, and benefits in gastrointestinal health.

- Molecular Formula : C12H22O11

- Molecular Weight : 342.3 g/mol

- Density : 1.76 g/cm³

- Melting Point : 239 °C

- Boiling Point : 667.9 °C (predicted) .

Immunomodulatory Effects

Beta-glucans are known to interact with the immune system, particularly through their ability to activate macrophages and enhance the production of cytokines. Research indicates that beta-D-glucopyranosyl oligosaccharides can stimulate immune responses in murine models, promoting the activity of natural killer (NK) cells and macrophages . The structural characteristics of these glucans, such as molecular weight and branching, significantly influence their immunological effects.

Antitumor Activity

Several studies have highlighted the antitumor properties of beta-glucans. For instance, research demonstrated that specific oligosaccharide structures derived from beta-D-glucopyranosyl compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the activation of immune cells that target tumor cells .

Gastrointestinal Health

Beta-glucans also play a role in enhancing gastrointestinal health by modulating gut microbiota and improving gut barrier function. They can act as prebiotics, promoting the growth of beneficial bacteria while inhibiting pathogenic strains . This prebiotic effect is linked to improved digestion and absorption of nutrients.

Case Studies

- Study on Immunomodulation :

- Antitumor Research :

- Gastrointestinal Function :

Comparative Analysis of Biological Activities

Q & A

Q. What are the established synthetic routes for constructing (1→3)-linked β-D-glucopyranosyl oligosaccharides, and how do reaction conditions influence regioselectivity?

Q. How can NMR and mass spectrometry (MS) confirm the structure of highly branched (1→3)-linked glucans?

- Methodological Answer : 1D/2D NMR (e.g., HSQC, COSY) resolves anomeric proton signals (δ 4.3–5.5 ppm) and correlates glycosidic linkages via inter-residue NOEs. For example, β-(1→3) linkages show distinct cross-peaks between H-1 of the donor and H-3 of the acceptor . High-resolution MS (e.g., MALDI-TOF/ESI-MS) verifies molecular weight (e.g., hexasaccharide MW ≈ 990–1,020 Da) and fragmentation patterns (e.g., Y-ions for sequential cleavage) .

Q. What is the biological relevance of (1→3)-linked β-D-glucans in glycobiology?

- Methodological Answer : These glucans are structural mimics of fungal cell wall components (e.g., schizophyllan) and bind to immune receptors like Dectin-1. Functional assays include:

- Surface plasmon resonance (SPR) to measure binding affinity (KD ~10⁻⁶–10⁻⁸ M) .

- Cell-based assays (e.g., NF-κB reporter systems) to quantify immune activation .

Advanced Research Questions

Q. How do stereochemical errors in glycosylation impact functional studies, and how can they be minimized?

- Methodological Answer : Misglycosylation (e.g., α-linkages) can reduce receptor binding by >90%. Strategies:

- Anomeric control : Use participating protecting groups (e.g., acetyl at C-2) to enforce β-selectivity via neighboring-group participation .

- Computational modeling : DFT calculations predict transition-state energies to optimize leaving-group activation (e.g., trichloroacetimidate vs. thioglycosides) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for (1→3)-glucans?

- Methodological Answer : Discrepancies often arise from impurities (e.g., endotoxins) or aggregation. Mitigation steps:

Q. How can computational tools predict the conformational flexibility of (1→3)-linked glucans, and how does this affect ligand-receptor interactions?

Q. What are the challenges in scaling up enzymatic synthesis of (1→3)-glucans, and how can reactor design address them?

- Methodological Answer : Limitations include enzyme instability (>50% activity loss after 5 cycles) and substrate inhibition. Solutions:

- Immobilized enzymes : Use Eupergit C250L resins to enhance reusability .

- Continuous-flow reactors : Optimize residence time (τ ≈ 2–4 hr) and substrate feed rates (0.1–0.5 mL/min) .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.